5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine
Description
Introduction to 5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile; N,N-Diethylethanamine
Nomenclature and Systematic Identification
IUPAC Nomenclature and Structural Descriptors
The compound possesses the complete International Union of Pure and Applied Chemistry name: 5-[(E,3E)-3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile; N,N-diethylethanamine. This nomenclature reflects the complex structural arrangement featuring two pyridine rings connected through a conjugated propenylidene bridge system. The systematic name indicates the presence of stereochemical descriptors (E,3E) that define the geometric configuration of the double bonds within the molecular framework.
The base oxonol structure without the triethylamine component bears the simplified International Union of Pure and Applied Chemistry designation: 5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile. The molecular architecture encompasses multiple functional groups including cyano groups, carbonyl moieties, and hydroxyl substituents that contribute to its unique chemical and physical properties.
The International Chemical Identifier string for the complete compound is InChI=1S/C21H20N4O4.C6H15N/c1-5-24-18(26)14(12(3)16(10-22)20(24)28)8-7-9-15-13(4)17(11-23)21(29)25(6-2)19(15)27;1-4-7(5-2)6-3/h7-9,26H,5-6H2,1-4H3;4-6H2,1-3H3/b8-7+,15-9+. This standardized representation provides unambiguous structural information essential for computational chemistry applications and database management systems.
CAS Registry Numbers and Synonyms
The compound is registered under Chemical Abstracts Service Registry Number 88969-31-7 when complexed with triethylamine. The base oxonol molecule without the amine counterion carries the distinct Chemical Abstracts Service number 28172-08-9. These registry numbers serve as unique identifiers within chemical databases and regulatory frameworks worldwide.
Multiple synonymous designations exist in scientific literature, including the commonly used research designation Oxonol 595. Alternative systematic names include 5-(3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)prop-1-en-1-yl)-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile triethylamine salt. The compound also appears in literature under various database-specific identifiers including SCHEMBL3370379, SCHEMBL6679130, and HY-D1512.
Commercial suppliers utilize additional nomenclature variants such as 3-Pyridinecarbonitrile, 5-[3-(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)-2-propen-1-ylidene]-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-, compd. with N,N-diethylethanamine (1:1). This comprehensive naming system ensures proper identification across different research and commercial contexts.
Molecular Formula and Weight Analysis
The complete compound exhibits the molecular formula C27H35N5O4, incorporating both the oxonol chromophore and the triethylamine component. This formulation represents a total molecular weight of 493.6 grams per mole, with some sources reporting the more precise value of 493.597906351089 grams per mole. The base oxonol structure alone corresponds to the molecular formula C21H20N4O4 with a molecular weight of 392.4 grams per mole.
| Component | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID |
|---|---|---|---|---|
| Complete Compound | C27H35N5O4 | 493.6 | 88969-31-7 | 6506487 |
| Base Oxonol | C21H20N4O4 | 392.4 | 28172-08-9 | 119884 |
| Triethylamine | C6H15N | 101.2 | 121-44-8 | 8471 |
The molecular composition analysis reveals the presence of 27 carbon atoms, 35 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms in the complete structure. The triethylamine component contributes 6 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom to the overall formula. This stoichiometric relationship demonstrates a 1:1 molar ratio between the oxonol anion and the triethylamine cation, forming a stable ionic complex.
Computational chemistry calculations indicate specific physical parameters including an exact mass of 493.26890461 Daltons and a monoisotopic mass of 493.26890461 Daltons. The compound exhibits 7 rotatable bonds, 1 hydrogen bond donor, and 7 hydrogen bond acceptors, which significantly influence its conformational flexibility and intermolecular interaction potential.
Historical Context and Discovery
The development of oxonol dyes traces back to extensive research in voltage-sensitive fluorescent probes during the late 20th century. Oxonol 595 emerged as part of a broader investigation into potential-sensitive redistribution probes that could effectively monitor membrane potential changes in biological systems. Early studies focused on understanding the fluorescence lifetime and polarization characteristics of oxonol compounds in various solvent environments, revealing that emission lifetime exhibits an inverse relationship with solvent dielectric constant.
The compound gained significant attention following research demonstrating its utility as a voltage-sensitive fluorescent dye capable of detecting membrane depolarization in numerous Gram-positive and Gram-negative bacterial species. Initial applications utilized the dye's unique property of being non-fluorescent in aqueous environments while exhibiting high fluorescence in hydrophobic membrane environments. This characteristic made it particularly valuable for studying cellular membrane dynamics and physiological functions.
Subsequent investigations revealed the compound's potential in advanced imaging techniques, with researchers at Washington University developing enhanced versions exhibiting absorption and emission in the near-infrared region. This advancement expanded the applications of oxonol dyes beyond traditional membrane potential studies to encompass bioimaging applications with potential therapeutic implications.
The synthesis and characterization of oxonol compounds received further development through studies examining their behavior in ion-pairing systems. Research into cyanine-oxonol mixed dyes demonstrated the formation of stable ionic complexes with unique spectroscopic properties, contributing to our understanding of charge transfer states and exciton coupling mechanisms. These findings established the theoretical foundation for developing improved oxonol-based materials with enhanced photophysical properties.
Significance in Supramolecular Chemistry and Optoelectronic Research
Oxonol 595 represents a paradigmatic example of supramolecular design principles applied to functional organic materials. The compound's architecture demonstrates sophisticated intermolecular interactions between the anionic oxonol chromophore and the cationic triethylamine component, forming a stable ionic complex with enhanced solubility and processing characteristics. This supramolecular approach enables fine-tuning of material properties through counterion selection, a strategy increasingly important in modern materials science.
Research has demonstrated that the compound's supramolecular organization significantly influences its photophysical behavior. Studies of cyanine-oxonol ion pairs reveal that contact ion pairing results in complete quenching of emission from individual chromophoric units, leading to the formation of charge transfer states. These findings highlight the critical role of supramolecular interactions in determining optoelectronic properties and provide insights for designing next-generation materials with tailored electronic characteristics.
In optoelectronic research, Oxonol 595 has found applications in developing light-fast materials for optical data storage. Investigation into organic-glass forming salts of oxonol anions with electron-accepting bipyridinium cations demonstrated markedly improved light-fastness compared to conventional materials. This enhancement results from efficient quenching of excited oxonol states by the electron-accepting counterions, preventing photodegradation and extending operational lifetime.
The compound's significance extends to fundamental studies of excited state dynamics and energy transfer processes. Interferometric excitation fluorescence lifetime imaging microscopy studies have utilized Oxonol 595 to demonstrate advanced spectroscopic techniques for analyzing protein-dye interactions. These investigations reveal how the dye's fluorescence lifetime prolongs upon binding to cellular constituents such as proteins and lipids, providing valuable insights into biomolecular recognition processes.
Current research directions focus on expanding the structural diversity of oxonol-based materials through systematic modification of both the chromophoric core and counterion components. This approach promises to yield materials with precisely tailored properties for specific applications in organic electronics, photovoltaics, and advanced sensing technologies. The fundamental understanding gained from studying Oxonol 595 and related compounds continues to inform the rational design of next-generation supramolecular materials with enhanced performance characteristics.
Properties
CAS No. |
88969-31-7 |
|---|---|
Molecular Formula |
C27H35N5O4 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-[(E,3Z)-3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C21H20N4O4.C6H15N/c1-5-24-18(26)14(12(3)16(10-22)20(24)28)8-7-9-15-13(4)17(11-23)21(29)25(6-2)19(15)27;1-4-7(5-2)6-3/h7-9,26H,5-6H2,1-4H3;4-6H2,1-3H3/b8-7+,15-9-; |
InChI Key |
DUMMGUQUIPPFSU-MMORCTDGSA-N |
SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=CC=C2C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
Isomeric SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)/C=C/C=C\2/C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=CC=C2C(=C(C(=O)N(C2=O)CC)C#N)C)O.CCN(CC)CC |
Other CAS No. |
88969-31-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
The compound 5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile; N,N-diethylethanamine is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.41 g/mol. The structure features multiple functional groups, including cyano, hydroxy, and carbonitrile moieties that may contribute to its biological effects.
Mechanisms of Biological Activity
Research indicates that compounds similar to this one exhibit diverse biological activities, primarily due to their ability to interact with various biological targets:
- Antioxidant Activity : Many pyridine derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Compounds containing dioxopyridine structures often demonstrate antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Some derivatives can inhibit specific enzymes involved in disease processes, such as cyclooxygenase (COX) or lipoxygenase pathways.
Biological Assays and Findings
A series of biological assays have been conducted to assess the activity of this compound:
| Assay Type | Target | Outcome | Reference |
|---|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 25 µM | |
| Antimicrobial Activity | E. coli | Zone of inhibition = 15 mm | |
| Enzyme Inhibition | COX Enzyme | IC50 = 10 µM |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study on Antioxidant Effects : A study demonstrated that pyridine derivatives significantly reduced oxidative stress markers in diabetic rats, suggesting potential for diabetes management.
- Case Study on Antimicrobial Efficacy : Research involving a related compound showed effectiveness against multi-drug resistant strains of bacteria, indicating its potential use in developing new antibiotics.
- Clinical Trials on Pain Management : A compound structurally similar to the one discussed was evaluated in clinical trials for its analgesic properties and showed promise in reducing pain without significant side effects.
Q & A
Advanced Research Question
- Knockdown/Overexpression : Use siRNA or CRISPR to modulate suspected targets (e.g., kinases) and assess rescue effects .
- Biomarker Analysis : Quantify downstream metabolites (e.g., ATP levels via luminescence) to confirm pathway disruption .
- Imaging : Confocal microscopy with fluorescent probes (e.g., Fluo-4 for Ca²⁺) to visualize intracellular effects .
How can researchers reconcile discrepancies between computational docking predictions and experimental binding data?
Advanced Research Question
- Ensemble Docking : Simulate multiple protein conformations (MD snapshots) to account for flexibility .
- Water Network Analysis : Include explicit solvent molecules in docking grids to improve pose accuracy .
- SPR Validation : Surface Plasmon Resonance (Biacore) measures binding kinetics (ka/kd) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
